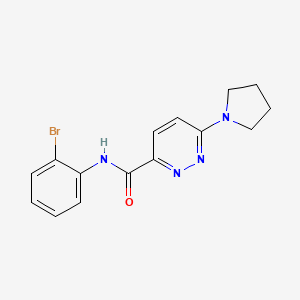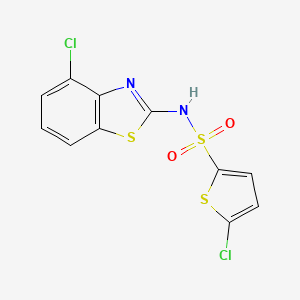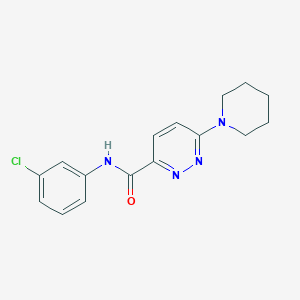
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, or NBP-PC for short, is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile molecule that can be used in both aqueous and organic solvents, and is highly soluble in water. NBP-PC is used in a variety of research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds.
科学研究应用
NBP-PC is used in a variety of scientific research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBP-PC has been used as a drug delivery system, as it can be used to transport various drugs across cell membranes. Finally, it has been used as a building block for a range of other compounds, including a variety of heterocyclic compounds, such as quinolines, pyridines, and triazoles.
作用机制
NBP-PC acts as an inhibitor of a variety of enzymes, including COX-2 and AChE. It binds to the active sites of these enzymes, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity results in a decrease in the production of inflammatory mediators and the breakdown of the neurotransmitter acetylcholine, respectively.
Biochemical and Physiological Effects
NBP-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the production of inflammatory mediators in vitro. Additionally, it has been shown to reduce the breakdown of the neurotransmitter acetylcholine, which can have a variety of effects on the nervous system, including improved memory and learning.
实验室实验的优点和局限性
One of the major advantages of using NBP-PC in laboratory experiments is its versatility. It is highly soluble in both aqueous and organic solvents, making it suitable for a variety of experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for a range of other compounds. However, there are some limitations to using NBP-PC in laboratory experiments, as it is a relatively expensive compound and can be difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research involving NBP-PC. It could be used to develop new enzyme inhibitors, as well as new drug delivery systems. Additionally, it could be used to develop new compounds for use in medicinal chemistry, such as for the treatment of various diseases. Additionally, it could be used as a building block for a range of other compounds, such as heterocyclic compounds, such as quinolines, pyridines, and triazoles. Finally, it could be used to develop new methods for synthesizing compounds, as well as new methods for purifying compounds.
合成方法
NBP-PC is synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylboronic acid with pyrrolidin-1-ylpyridazine-3-carboxylic acid in the presence of a base, typically potassium carbonate, in an aqueous solution. This reaction produces a compound known as an amide, which is then reacted with sodium bromide in an aqueous solution to produce NBP-PC.
属性
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJECASEVJIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)


![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)



